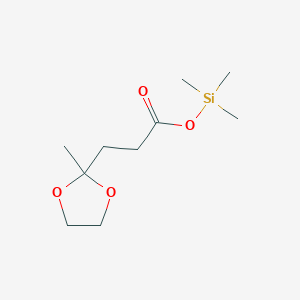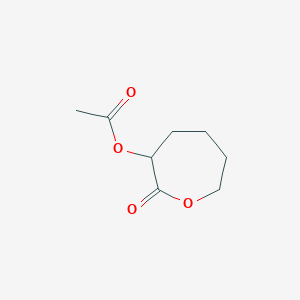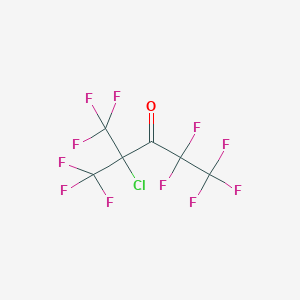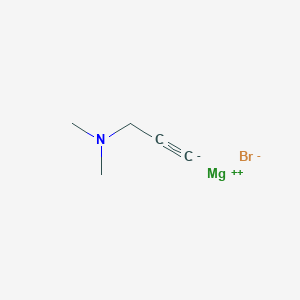
magnesium;N,N-dimethylprop-2-yn-1-amine;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide is a compound that combines magnesium, a vital element in many biological and chemical processes, with N,N-dimethylprop-2-yn-1-amine and bromide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium;N,N-dimethylprop-2-yn-1-amine;bromide typically involves the Grignard reaction, where an alkyl halide reacts with magnesium metal in an anhydrous ether medium . The reaction conditions require scrupulously clean and dry glassware to avoid any moisture, which can deactivate the Grignard reagent . The reaction proceeds as follows:
-
Formation of Grignard Reagent
- React N,N-dimethylprop-2-yn-1-amine with magnesium in anhydrous ether to form the Grignard reagent.
- ( \text{N,N-dimethylprop-2-yn-1-amine} + \text{Mg} \rightarrow \text{Grignard reagent} )
-
Reaction with Bromide
- The Grignard reagent then reacts with a bromide source to form this compound.
- ( \text{Grignard reagent} + \text{Br} \rightarrow \text{this compound} )
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of automated systems to handle the reagents and control the reaction environment is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide can undergo various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced under specific conditions to form different products.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Involves reducing agents like lithium aluminum hydride.
Substitution: Uses nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Forms magnesium oxide and other oxidized products.
Reduction: Produces reduced forms of the original compound.
Substitution: Results in substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: Investigated for its role in biological processes involving magnesium.
Industry: Utilized in the production of various chemical intermediates and products.
Mecanismo De Acción
The mechanism by which magnesium;N,N-dimethylprop-2-yn-1-amine;bromide exerts its effects involves the interaction of magnesium with various molecular targets. Magnesium acts as a cofactor in numerous enzymatic reactions, influencing processes such as ATP production, DNA and RNA synthesis, and protein function . The compound’s specific interactions with molecular targets and pathways depend on its chemical structure and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium(I) Dimers: Compounds with Mg-Mg bonds stabilized by bulky amido ligands.
Prop-2-yn-1-amine: A related compound with similar structural features.
Uniqueness
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide is unique due to its combination of magnesium with N,N-dimethylprop-2-yn-1-amine and bromide, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
86111-72-0 |
|---|---|
Fórmula molecular |
C5H8BrMgN |
Peso molecular |
186.33 g/mol |
Nombre IUPAC |
magnesium;N,N-dimethylprop-2-yn-1-amine;bromide |
InChI |
InChI=1S/C5H8N.BrH.Mg/c1-4-5-6(2)3;;/h5H2,2-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
WCMGDQMDJAVJFX-UHFFFAOYSA-M |
SMILES canónico |
CN(C)CC#[C-].[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)
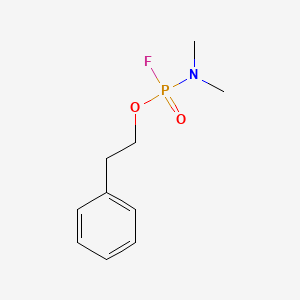
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
![5'-Deoxy-5'-[di(prop-2-en-1-yl)amino]adenosine](/img/structure/B14408874.png)

![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
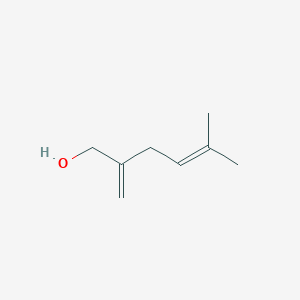
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
